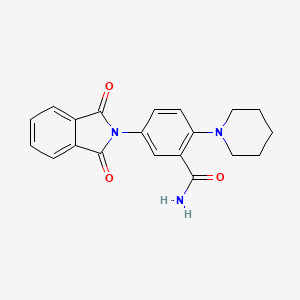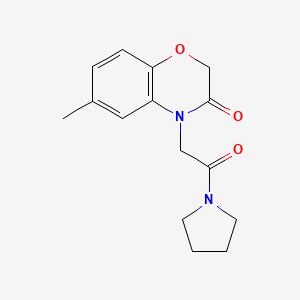
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide involves the inhibition of BET proteins, specifically the bromodomains of BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in the regulation of gene expression by recognizing and binding to acetylated histones, which are associated with active transcription. By blocking the interaction between BET proteins and acetylated histones, 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide prevents the recruitment of transcriptional co-activators, leading to the downregulation of genes that are regulated by BET proteins.
Biochemical and physiological effects:
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has been shown to have potent anti-proliferative and anti-inflammatory effects in various cell and animal models. The inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of inflammatory cytokines in immune cells. 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has also been shown to have a synergistic effect with other anti-cancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has several advantages for lab experiments, including its high selectivity for BET proteins, its potency, and its ability to penetrate cells and tissues. However, the inhibitor also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide. One direction is to investigate the potential of the inhibitor in combination with other anti-cancer agents, such as immunotherapy and targeted therapy. Another direction is to explore the role of BET proteins in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the development of more potent and selective BET inhibitors, as well as the optimization of the pharmacokinetic properties of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide, could lead to the development of more effective therapies for BET-related diseases.
Métodos De Síntesis
The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide involves a multi-step process that starts with the reaction of 2-aminobenzamide with 1,3-dioxoisoindoline-2-carboxylic acid to yield 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-aminobenzamide. The intermediate is then reacted with piperidine to obtain 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide. The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has been optimized for high yield and purity, and the compound has been extensively characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-piperidinyl)benzamide has been widely used in scientific research to investigate the role of BET proteins in various diseases. The inhibitor has been shown to selectively bind to BET proteins, thereby preventing their interaction with acetylated histones and the subsequent recruitment of transcriptional co-activators. This leads to the downregulation of genes that are regulated by BET proteins, including those involved in cell proliferation, survival, and inflammation.
Propiedades
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-18(24)16-12-13(8-9-17(16)22-10-4-1-5-11-22)23-19(25)14-6-2-3-7-15(14)20(23)26/h2-3,6-9,12H,1,4-5,10-11H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQSSPXMBZRKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)

![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)

![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)
![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)
![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)

![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)